

Application Notes and Protocols for Preparing VT107 Stock Solutions in DMSO

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Compound of Interest

Compound Name: VT107
Cat. No.: B15541795

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Abstract

VT107 is a potent and orally active small molecule inhibitor of pan-TEAD (TEA Domain) auto-palmitoylation, a critical process for the function of TEAD transcription factors.[1][2] By blocking this process, **VT107** effectively disrupts the interaction between TEAD and its co-activators YAP and TAZ, leading to the inhibition of gene transcription programs responsible for cell proliferation and survival.[3][4] This mechanism of action makes **VT107** a valuable tool for cancer research, particularly in the context of malignancies driven by Hippo pathway dysregulation, such as NF2-deficient mesothelioma.[5] Proper preparation of stock solutions is paramount for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **VT107** for in vitro use. These application notes provide detailed protocols for the preparation, storage, and handling of **VT107** stock solutions in DMSO.

Physicochemical Properties of VT107

A summary of the key properties of **VT107** is presented below for easy reference.

Property	Value
Molecular Formula	C ₂₅ H ₂₀ F ₃ N ₃ O
Molecular Weight	435.44 g/mol
CAS Number	2417718-63-7
Appearance	White to off-white solid
Purity	>99%

Solubility Profile

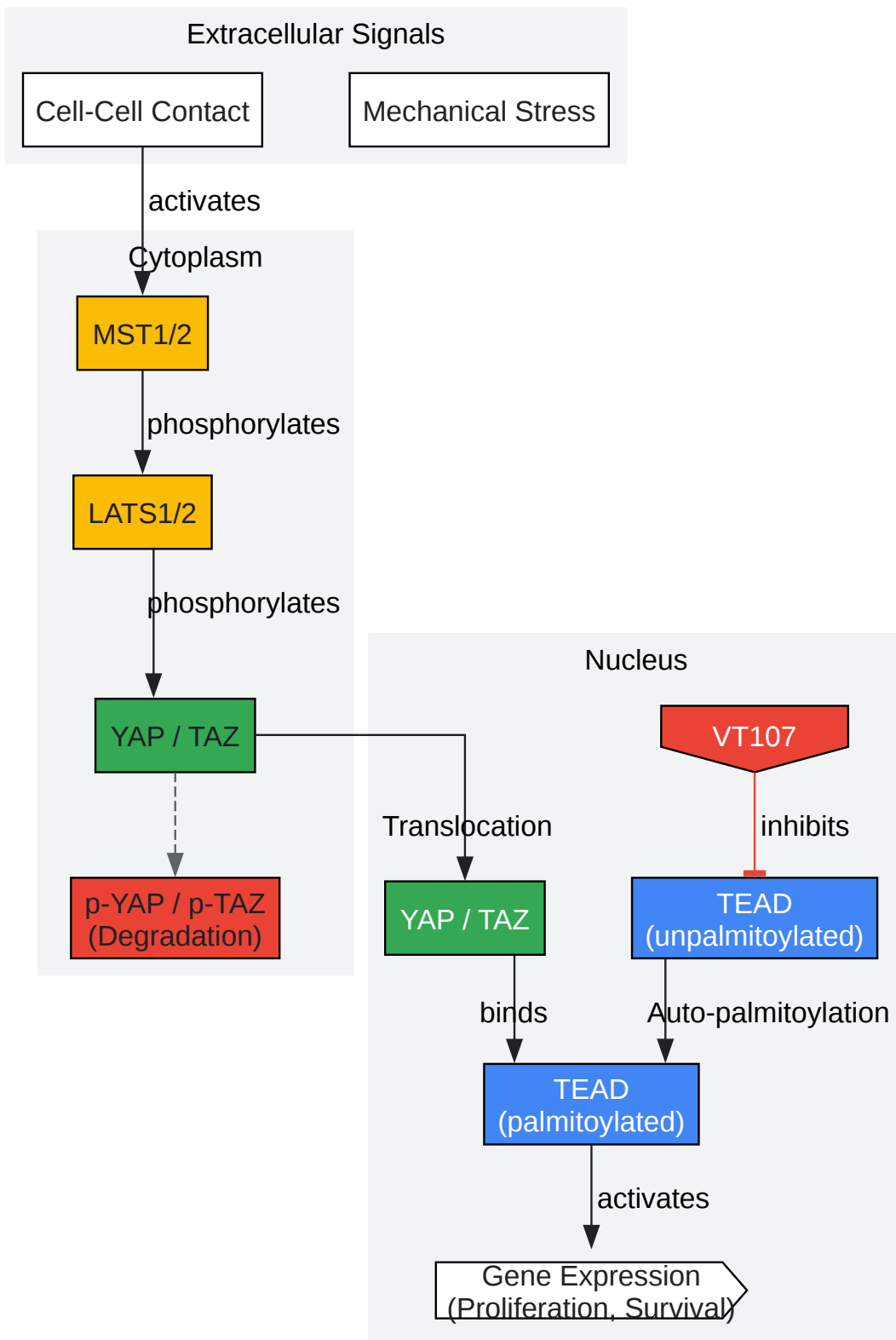
VT107 exhibits high solubility in DMSO, making it the preferred solvent for preparing concentrated stock solutions for in vitro studies. For in vivo applications, the DMSO stock is typically diluted into a more complex vehicle. It is crucial to use fresh, anhydrous DMSO, as the hygroscopic nature of DMSO can significantly reduce the solubility of the compound. Sonication or gentle warming may be required to achieve complete dissolution at high concentrations.

Solvent System	Application	Max Solubility (approx.)
100% DMSO	In Vitro Stock	100 mg/mL (229.65 mM)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	In Vivo Formulation	≥ 2.5 mg/mL (5.74 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline)	In Vivo Formulation	≥ 2.5 mg/mL (5.74 mM)
10% DMSO + 90% Corn Oil	In Vivo Formulation	≥ 2.5 mg/mL (5.74 mM)
Ethanol	In Vitro	22 mg/mL
Water	-	Insoluble

Mechanism of Action: Hippo Signaling Pathway

The Hippo pathway is a crucial signaling cascade that controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis. When the pathway is inactive, the

transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth. **VT107** inhibits the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their interaction with YAP/TAZ. This disruption blocks the downstream signaling, thereby inhibiting the proliferation of cancer cells, particularly those with mutations in the Hippo pathway like NF2-deficient mesothelioma.



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Caption: **VT107** inhibits TEAD auto-palmitoylation, preventing YAP/TAZ binding and gene expression.

Experimental Protocols

Required Materials and Equipment

- **VT107** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
- Analytical balance
- Vortex mixer
- Sonicator (optional, but recommended for high concentrations)
- Sterile, low-retention polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Safety Precautions

- Handle **VT107** powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Always wear gloves and a lab coat when handling DMSO and **VT107** solutions.
- If skin or eye contact occurs, wash the affected area thoroughly with water for at least 15 minutes.
- Consult the Safety Data Sheet (SDS) for both **VT107** and DMSO before handling.

Workflow for Preparing **VT107** DMSO Stock Solution

The following diagram outlines the general workflow for preparing a concentrated stock solution of **VT107** in DMSO.

Caption: Workflow for preparing and storing **VT107** stock solutions.

Protocol for Preparing a 10 mM In Vitro Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM **VT107** stock solution in DMSO.

- Calculation:
 - The molecular weight of **VT107** is 435.44 g/mol .
 - To make a 10 mM (0.010 mol/L) solution, you need 0.010 mmol per mL.
 - Mass required = 0.010 mmol * 435.44 mg/mmol = 4.3544 mg.
- Procedure:
 1. Accurately weigh 4.35 mg of **VT107** powder and place it into a sterile microcentrifuge tube.
 2. Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.
 3. Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
 4. If dissolution is slow or incomplete, place the tube in a sonicator bath for 5-10 minutes.
 5. Once the solution is clear, aliquot it into smaller, single-use volumes (e.g., 20-50 μ L) in sterile, low-retention microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
 6. Label the aliquots clearly with the compound name, concentration, and date of preparation.
 7. Store the aliquots as recommended in Section 5.

Example Protocol for Preparing an In Vivo Formulation

This is an example of preparing a 1 mL working solution for animal studies, starting from a 25 mg/mL DMSO stock.

- Prepare a 25 mg/mL stock solution of **VT107** in DMSO.
- To prepare 1 mL of the final formulation (e.g., 10% DMSO + 90% Corn Oil):
 - Take 100 μ L of the 25 mg/mL **VT107** DMSO stock solution.
 - Add it to 900 μ L of corn oil.
 - Mix thoroughly until a clear, homogenous solution is formed.
- The final concentration will be 2.5 mg/mL. The formulation should be prepared fresh before use.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of **VT107**.

Storage Recommendations

Form	Storage Temperature	Stability Period
Solid Powder	-20°C	3 years
4°C	2 years	
In DMSO	-80°C	1 year
-20°C	6 months	

Best Practices for Storage

- Aliquoting: Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
- Moisture: DMSO is hygroscopic. Use anhydrous DMSO and store stock solutions in tightly sealed containers to prevent moisture absorption, which can cause the compound to precipitate.
- Light: Store both the solid compound and stock solutions protected from direct light.

- Thawing: When ready to use, thaw an aliquot at room temperature and centrifuge briefly to collect the solution at the bottom of the tube before opening. Do not leave the solution at room temperature for extended periods.

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References

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